molecular formula C11H16ClN3 B2407220 1-(3-Chloropyridin-4-yl)-4-methyl-1,4-diazepane CAS No. 2034554-11-3

1-(3-Chloropyridin-4-yl)-4-methyl-1,4-diazepane

Cat. No.: B2407220
CAS No.: 2034554-11-3
M. Wt: 225.72
InChI Key: ASQRUHUHNVAVNF-UHFFFAOYSA-N
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Description

1-(3-Chloropyridin-4-yl)-4-methyl-1,4-diazepane is a heterocyclic compound that features a diazepane ring substituted with a 3-chloropyridinyl group and a methyl group

Scientific Research Applications

1-(3-Chloropyridin-4-yl)-4-methyl-1,4-diazepane has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological activity. Without specific information, it’s difficult to predict its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. It’s important to refer to the appropriate safety data sheets for detailed information .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloropyridin-4-yl)-4-methyl-1,4-diazepane typically involves the reaction of 3-chloropyridine with 4-methyl-1,4-diazepane under specific conditions. One common method includes:

    Nucleophilic Substitution: The reaction of 3-chloropyridine with 4-methyl-1,4-diazepane in the presence of a base such as sodium hydride or potassium carbonate.

    Catalytic Hydrogenation: This step may be used to reduce any intermediate compounds formed during the synthesis.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale nucleophilic substitution reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloropyridin-4-yl)-4-methyl-1,4-diazepane undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridines.

Comparison with Similar Compounds

    1-(3-Chloropyridin-4-yl)-1,4-diazepane: Lacks the methyl group, which may affect its binding affinity and biological activity.

    1-(3-Chloropyridin-4-yl)-4-ethyl-1,4-diazepane: Contains an ethyl group instead of a methyl group, potentially altering its chemical properties and reactivity.

Uniqueness: 1-(3-Chloropyridin-4-yl)-4-methyl-1,4-diazepane is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-chloropyridinyl group and the methyl group provides distinct steric and electronic effects, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(3-chloropyridin-4-yl)-4-methyl-1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3/c1-14-5-2-6-15(8-7-14)11-3-4-13-9-10(11)12/h3-4,9H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQRUHUHNVAVNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C2=C(C=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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